molecular formula C9H9BrO B6145826 2-(2-bromophenyl)propanal CAS No. 212626-88-5

2-(2-bromophenyl)propanal

Cat. No.: B6145826
CAS No.: 212626-88-5
M. Wt: 213.07 g/mol
InChI Key: HTKTXCAKKKTRSF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)propanal is an organic compound with the molecular formula C9H9BrO. It is a brominated aromatic aldehyde, characterized by the presence of a bromine atom attached to the benzene ring and an aldehyde functional group on the propanal chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromophenyl)propanal can be synthesized through several methods. One common approach involves the bromination of 2-phenylpropanal. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of starting materials, controlled addition of bromine, and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(2-Bromophenyl)propanoic acid.

    Reduction: 2-(2-Bromophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)propanal involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the benzene ring towards electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)propan-2-ol: This compound is similar in structure but has a hydroxyl group instead of an aldehyde group.

    2-Bromopropanal: This compound has a similar brominated structure but lacks the phenyl group.

Uniqueness

2-(2-Bromophenyl)propanal is unique due to the presence of both a bromine atom and an aldehyde group on the same molecule. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

212626-88-5

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(2-bromophenyl)propanal

InChI

InChI=1S/C9H9BrO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-7H,1H3

InChI Key

HTKTXCAKKKTRSF-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=CC=C1Br

Purity

95

Origin of Product

United States

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